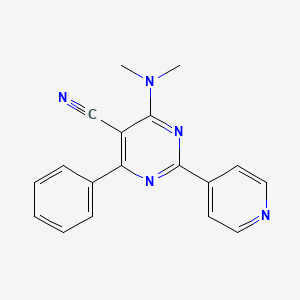

4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile

説明

4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is a pyrimidinecarbonitrile derivative characterized by a dimethylamino group at the 4-position, a phenyl group at the 6-position, and a 4-pyridinyl substituent at the 2-position. Its structure combines electron-donating (dimethylamino) and electron-withdrawing (carbonitrile) groups, which influence its reactivity and physical properties .

特性

IUPAC Name |

4-(dimethylamino)-6-phenyl-2-pyridin-4-ylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5/c1-23(2)18-15(12-19)16(13-6-4-3-5-7-13)21-17(22-18)14-8-10-20-11-9-14/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRULHZZPJIJAOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=C1C#N)C2=CC=CC=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

Introduction of Substituents: The phenyl and pyridinyl groups are introduced via nucleophilic aromatic substitution reactions. The dimethylamino group is typically added through a nucleophilic substitution reaction using dimethylamine.

Industrial Production Methods

In an industrial setting, the production of 4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions.

Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Purification: Implementing advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.

化学反応の分析

Types of Reactions

4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Conversion to amines or other reduced forms.

Substitution: Formation of substituted pyrimidine derivatives.

科学的研究の応用

4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

作用機序

The mechanism of action of 4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by occupying the substrate binding site or alter receptor function by binding to allosteric sites.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Differences in Substituent Effects

Amino vs. Primary amino (NH₂) substituents, as in 4-amino-6-(4-Cl-Ph)-2-Ph-pyrimidinecarbonitrile, exhibit strong hydrogen-bonding interactions, evidenced by IR peaks at ~3478 cm⁻¹ .

Heterocyclic vs.

Carbonitrile Position :

- The 5-carbonitrile group is conserved across all analogs, contributing to a planar molecular geometry and serving as a hydrogen-bond acceptor.

Physicochemical and Spectral Comparisons

Melting Points :

IR Spectroscopy :

- NMR Data: Dimethylamino groups resonate as singlets near δ 3.0 ppm, while isopropylamino groups show δ 1.3 ppm (CH₃) and δ 3.6 ppm (NHCH₂) .

生物活性

The compound 4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile (C18H15N5) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

- Molecular Formula : C18H15N5

- Molecular Weight : 301.35 g/mol

- Density : 1.27 g/cm³ (predicted)

- Boiling Point : 450.8 °C (predicted)

- Acidity Constant (pKa) : 0.41 (predicted)

Antitumor Activity

Research indicates that compounds similar to 4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile exhibit significant antitumor properties. A notable study demonstrated the cytotoxic effects of pyrimidine derivatives on various cancer cell lines, including HeLa (cervical carcinoma) and A549 (lung carcinoma). The mechanism of action was primarily attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. A series of derivatives were tested against several bacterial strains and fungi, showing promising results. The activity was linked to the ability of the compound to disrupt microbial cell wall synthesis and inhibit essential metabolic pathways .

Quorum Sensing Inhibition

Recent studies have highlighted the ability of certain pyrimidine derivatives to inhibit quorum sensing in bacterial populations. This mechanism can potentially reduce biofilm formation, making these compounds valuable in treating infections caused by biofilm-forming bacteria .

Case Studies

-

Antitumor Efficacy :

- In vitro studies using HeLa cells revealed a significant reduction in cell viability when treated with 4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile at concentrations as low as 20 µg/mL.

- In vivo studies using sarcoma 180 tumor models indicated tumor inhibition rates of approximately 66% with encapsulated formulations compared to lower rates with free drug forms .

- Antibacterial Activity :

Data Table: Biological Activities

| Activity Type | Cell Line / Organism | Concentration Tested | Effect Observed |

|---|---|---|---|

| Antitumor | HeLa | 20 µg/mL | 75.91% reduction in viability |

| Antitumor | Sarcoma 180 | Encapsulated Form | 66.47% tumor inhibition |

| Antibacterial | Staphylococcus aureus | 10 µg/mL | Strong antibacterial effect |

| Antibacterial | Escherichia coli | 10 µg/mL | Strong antibacterial effect |

| Quorum Sensing | Various bacteria | Variable | Inhibition of biofilm formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。